alpha-Bithiophene-2-phosphonic acid

Description

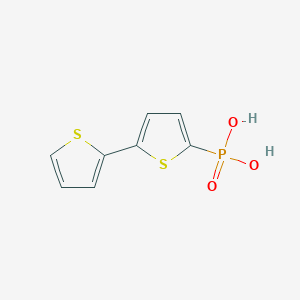

alpha-Bithiophene-2-phosphonic acid is a heterocyclic organophosphorus compound characterized by a bithiophene backbone with a phosphonic acid group (-PO(OH)₂) attached at the alpha position. This structural configuration imparts unique electronic and chemical properties, making it valuable in materials science, catalysis, and organic electronics. Its conjugated thiophene rings enable π-electron delocalization, which enhances conductivity and optical properties, while the phosphonic acid group provides strong surface-binding capabilities, facilitating applications in thin-film coatings and sensor technologies.

The cited sources focus on bisphenol analogues (e.g., BPA, BPS, BPF) rather than phosphonic acid derivatives. For the scope of this response, comparisons will focus on structurally or functionally analogous compounds discussed in the evidence, with transparency about limitations.

Properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O3PS2/c9-12(10,11)8-4-3-7(14-8)6-2-1-5-13-6/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFIUKNWCUYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279589 | |

| Record name | P-[2,2′-Bithiophen]-5-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094454-33-7 | |

| Record name | P-[2,2′-Bithiophen]-5-ylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094454-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-[2,2′-Bithiophen]-5-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride, yielding high purity products . Another approach involves the use of dialkyl phosphonates, which are hydrolyzed under acidic conditions to yield the phosphonic acid .

Industrial Production Methods: Industrial production methods for alpha-Bithiophene-2-phosphonic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Alpha-Bithiophene-2-phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxides and phosphines.

Substitution: Halogenated thiophenes and acylated derivatives.

Scientific Research Applications

Chemistry

ABPA serves as a crucial building block in the synthesis of conjugated polymers and complex organic molecules. Its ability to form stable bonds with other organic compounds enhances its utility in materials science. The compound's unique electronic properties make it suitable for applications in organic electronics.

Biology

Research indicates that derivatives of ABPA exhibit promising biological activities, including antimicrobial and anticancer properties. For example, studies have shown that thiophene-derived α-aminophosphonic acids demonstrate antifungal activity against pathogens like Fusarium oxysporum and Alternaria alternata . Additionally, molecular docking studies suggest that these compounds can inhibit the SARS-CoV-2 main protease (Mpro), highlighting their potential in antiviral drug development .

Medicine

ABPA is being investigated for its role in drug design. Its phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that recognize phosphate substrates. This property is particularly valuable in targeting specific biochemical pathways for therapeutic effects. The compound's derivatives are explored for their potential as enzyme inhibitors and in cancer treatment.

Industry

In the field of organic electronics, ABPA is utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form stable monolayers on surfaces enhances device performance by improving charge transport properties . Furthermore, the compound's amphiphilic nature allows it to stabilize colloidal solutions of nanocrystals and prevent corrosion in various materials .

Case Studies

Mechanism of Action

The mechanism of action of alpha-Bithiophene-2-phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that recognize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence primarily examines bisphenol analogues (e.g., BPA, BPS, BPF) in environmental and biological contexts. Below is a synthesized analysis based on the evidence:

Table 1: Key Properties of Bisphenol Analogues vs. Phosphonic Acid Derivatives

| Property | BPA (Bisphenol A) | BPS (Bisphenol S) | BPF (Bisphenol F) | Alpha-Bithiophene-2-phosphonic acid* |

|---|---|---|---|---|

| Functional Group | Two phenol groups | Sulfone bridge | Two phenol groups | Phosphonic acid (-PO(OH)₂) |

| Polarity | Low to moderate | Moderate | Low to moderate | High (due to -PO(OH)₂) |

| Environmental Persistence | High | Moderate | High | Likely moderate (data unavailable) |

| Hormonal Activity | Estrogenic | Estrogenic (weaker) | Estrogenic | Not reported |

| Applications | Plastics, resins | BPA substitute | Epoxy resins | Sensors, electronics |

Key Findings:

Functional Group Impact: Bisphenols (BPA, BPS, BPF) exhibit estrogenic activity due to their phenol groups, which mimic natural hormones . The sulfone bridge in BPS reduces its estrogenic potency compared to BPA but increases thermal stability, highlighting how minor structural changes alter functionality .

Environmental Behavior: BPA and BPF are highly persistent in air and water, whereas BPS degrades faster due to its sulfone group .

Analytical Detection: Bisphenols are typically analyzed via LC-MS/MS due to their low volatility .

Q & A

Q. How can researchers differentiate α-bithiophene-2-phosphonic acid from its structural analogs in complex mixtures?

- Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.

- X-ray photoelectron spectroscopy (XPS) : Distinguish phosphorus oxidation states.

- Crystallography : Compare unit cell parameters with known analogs .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches leverage α-bithiophene-2-phosphonic acid’s properties in materials science and medicinal chemistry?

- Answer :

- Materials : Incorporate into organic semiconductors for OFETs; use AFM to assess thin-film morphology.

- Medicinal : Develop prodrugs via esterification of phosphonic acid; evaluate bioavailability using Caco-2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.